

# A Comparative Guide: GBT1118 and Voxelotor Efficacy in Sickle Cell Disease Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **GBT1118**

Cat. No.: **B12395295**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of **GBT1118** and Voxelotor, two allosteric modifiers of hemoglobin oxygen affinity, in preclinical and clinical models of Sickle Cell Disease (SCD). The data presented herein is intended to offer an objective overview to inform research and drug development efforts in the field.

## Introduction to GBT1118 and Voxelotor

Sickle Cell Disease is a genetic blood disorder characterized by the polymerization of deoxygenated sickle hemoglobin (HbS), leading to red blood cell sickling, hemolysis, and vaso-occlusive crises (VOCs). Voxelotor (formerly GBT440), an FDA-approved oral therapy, and its analog, **GBT1118**, are designed to inhibit HbS polymerization by increasing hemoglobin's affinity for oxygen.<sup>[1]</sup> **GBT1118** has been utilized extensively in preclinical SCD mouse models due to its improved pharmacokinetic properties in mice compared to Voxelotor, allowing for the achievement of clinically relevant hemoglobin occupancy.<sup>[2]</sup>

## Mechanism of Action: Allosteric Modification of Hemoglobin

Both **GBT1118** and Voxelotor are small molecules that bind reversibly to the N-terminal valine of the  $\alpha$ -globin chain of hemoglobin. This binding stabilizes the hemoglobin molecule in its high-oxygen-affinity (R) state, thereby delaying the formation of the deoxygenated HbS polymers

that drive red blood cell sickling. By increasing the oxygen affinity, these compounds effectively reduce the concentration of deoxygenated HbS, the primary culprit in the pathophysiology of SCD.

#### Mechanism of Action of GBT1118 and Voxelotor



[Click to download full resolution via product page](#)

Caption: Signaling pathway of Hemoglobin Oxygen Affinity Modulators.

## Comparative Efficacy Data

The following tables summarize the key efficacy data for **GBT1118** in preclinical SCD mouse models and Voxelotor in human clinical trials. It is important to note that direct head-to-head efficacy studies are limited; **GBT1118** data from the Townes mouse model are presented as a preclinical surrogate for Voxelotor.

## Hematological Parameters

| Parameter                 | GBT1118 (in Townes SCD Mice)                                                                                  | Voxelotor (in Humans - HOPE Trial)                                                                                                                          |
|---------------------------|---------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Hemoglobin (Hb) Increase  | Chronic treatment significantly increased total Hb levels. <a href="#">[3]</a>                                | A statistically significant increase of >1.0 g/dL from baseline was observed in 51% of patients receiving 1500 mg daily at 24 weeks. <a href="#">[4][5]</a> |
| Hematocrit (Hct) Increase | Increased by 33% with chronic treatment. <a href="#">[3]</a>                                                  | Not consistently reported as a primary endpoint, but an increase is inferred from the rise in Hb.                                                           |
| Reticulocyte Count        | Significantly reduced with chronic treatment, indicating decreased erythropoietic stress. <a href="#">[3]</a> | Significantly reduced from baseline in the 1500 mg Voxelotor group compared to placebo. <a href="#">[5]</a>                                                 |

## Hemolysis Markers

| Parameter                      | GBT1118 (in Townes SCD Mice)                                                                                                                       | Voxelotor (in Humans - HOPE Trial)                                                                                                        |
|--------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| Indirect Bilirubin             | Data on specific reduction in bilirubin levels is not detailed in the provided search results. However, reduced hemolysis is a consistent finding. | Significantly greater reductions from baseline in the 1500 mg Voxelotor group compared to placebo (-29.1% vs. -3.2%). <a href="#">[5]</a> |
| Red Blood Cell (RBC) Half-life | Increased from a median of 1.9 to 3.9 days with chronic treatment.                                                                                 | Preclinical studies with Voxelotor showed prolonged RBC half-life. <a href="#">[6]</a>                                                    |

## Hemoglobin Oxygen Affinity

| Parameter  | GBT1118 (in Townes SCD Mice)                                   | Voxelotor (in Humans)                                                                                                           |
|------------|----------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|
| P50 (mmHg) | Reduced from 31 mmHg to 18 mmHg with chronic treatment.<br>[3] | Dose-dependent decrease in P50 observed. A study showed a median 25% hemoglobin modification in patients taking 1000 mg/day.[7] |

## Experimental Protocols

### GBT1118 Administration in Townes SCD Mouse Model

- Animal Model: Townes transgenic sickle cell mice (SS), which express human  $\alpha$  and  $\beta$ S-globin genes, are a well-established model of SCD.[8]
- Drug Administration: **GBT1118** is typically incorporated into the chow and provided to the mice ad libitum. In some studies, it has been administered via oral gavage.
- Dosage: A common treatment regimen involves a diet containing 4 g/kg of **GBT1118**.[9]
- Duration: Studies have ranged from a few weeks to several months to assess both acute and chronic effects. For instance, some studies involved treatment for 3 weeks, while others extended to 24 days or longer.[3][9]
- Endpoint Analysis: Blood samples are collected for complete blood counts (CBC), measurement of hemolysis markers, and determination of hemoglobin oxygen affinity (P50). Tissues may be harvested for histological analysis.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **GBT1118** studies in SCD mice.

## Voxelotor HOPE Trial Protocol

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.
- Participants: Patients with SCD aged 12 to 65 years with a baseline hemoglobin level between 5.5 and 10.5 g/dL.
- Intervention: Patients were randomized to receive oral Voxelotor at a dose of 1500 mg or 900 mg once daily, or a placebo.
- Primary Endpoint: The percentage of patients with a greater than 1.0 g/dL increase in hemoglobin from baseline at 24 weeks.

- Secondary Endpoints: Changes in hemoglobin levels and markers of hemolysis (indirect bilirubin and reticulocyte percentage).

## Key Experimental Methodologies

- Measurement of Hemoglobin Oxygen Affinity (P50): This is typically determined by generating an oxygen-hemoglobin dissociation curve. Methods can involve using a Hemox Analyzer, which measures the oxygen saturation of a blood sample as the partial pressure of oxygen is varied.[7] Simpler methods for routine clinical use involve a one-point determination of P50 from a single blood sample.[10][11]
- Quantification of Red Blood Cell Sickling: In vitro sickling assays are used to assess the propensity of red blood cells to sickle under deoxygenated conditions. This can be achieved by exposing a blood sample to a low oxygen environment (e.g., 4% oxygen) for a set period, followed by fixation of the cells and microscopic examination to quantify the percentage of sickled cells.[12] Another method involves a solubility test where the differential solubility of deoxygenated HbS in a phosphate buffer causes turbidity, which can be measured.[13]
- Measurement of Hemolysis: Hemolysis is assessed by measuring the levels of its byproducts in the blood. Key markers include indirect bilirubin and lactate dehydrogenase (LDH), which are elevated during increased red blood cell destruction. A complete blood count (CBC) can also reveal a decrease in red blood cell count and an increase in the reticulocyte count as the body tries to compensate for the anemia.



[Click to download full resolution via product page](#)

Caption: Workflow for key efficacy assays in SCD drug evaluation.

## Conclusion

Both **GBT1118** and Voxelotor have demonstrated significant efficacy in their respective models of Sickle Cell Disease. Preclinical studies with **GBT1118** in Townes SCD mice show robust improvements in hematological parameters and a reduction in hemolysis, providing a strong rationale for the clinical development of hemoglobin oxygen affinity modulators. These preclinical findings are largely corroborated by the clinical data from the Voxelotor HOPE trial, which established its efficacy in increasing hemoglobin levels and reducing hemolysis in patients with SCD. The consistent mechanism of action and the alignment of preclinical and clinical outcomes underscore the potential of this therapeutic class to modify the course of Sickle Cell Disease. Further research, including potential head-to-head comparative studies in preclinical models, could provide more nuanced insights into the relative efficacy of different hemoglobin oxygen affinity modulators.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | Rheological Impact of GBT1118 Cessation in a Sickle Mouse Model [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Increased hemoglobin affinity for oxygen with GBT1118 improves hypoxia tolerance in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral voxelotor improves hemoglobin in sickle cell disease | MDedge [mdedge.com]
- 5. Voxelotor Increases Hemoglobin, Decreases Hemolysis in Patients With Sickle Cell Disease [ashclinicalnews.org]
- 6. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Voxelotor Treatment of a Patient With Sickle Cell Disease and Very Severe Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased hemoglobin affinity for oxygen with GBT1118 improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of voxelotor on murine bone marrow and peripheral blood with hematopoietic progenitor cell mobilization for gene therapy of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for routine measurement of blood hemoglobin oxygen affinity. International Federation of Clinical Chemistry, Scientific Division, Committee on pH, Blood Gases and Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple and rapid method for the assessment of the oxygen affinity of haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. paramcarelifesciences.com [paramcarelifesciences.com]
- To cite this document: BenchChem. [A Comparative Guide: GBT1118 and Voxelotor Efficacy in Sickle Cell Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12395295#comparing-gbt1118-efficacy-with-voxelotor-in-scd-models>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)